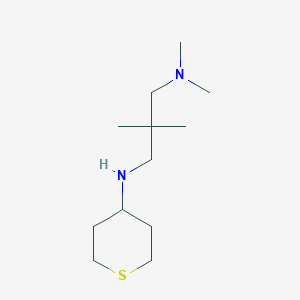

N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine

CAS No.:

Cat. No.: VC17459723

Molecular Formula: C12H26N2S

Molecular Weight: 230.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H26N2S |

|---|---|

| Molecular Weight | 230.42 g/mol |

| IUPAC Name | N,N,2,2-tetramethyl-N'-(thian-4-yl)propane-1,3-diamine |

| Standard InChI | InChI=1S/C12H26N2S/c1-12(2,10-14(3)4)9-13-11-5-7-15-8-6-11/h11,13H,5-10H2,1-4H3 |

| Standard InChI Key | FFMDGDJJZCKWTC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CNC1CCSCC1)CN(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a propane-1,3-diamine backbone substituted with four methyl groups (N1,N1,2,2-tetramethyl) and a tetrahydro-2H-thiopyran-4-yl moiety at the N3 position. The thiopyran ring introduces sulfur into the system, creating a six-membered saturated heterocycle with distinct electronic properties compared to oxygen-containing analogs.

Key structural features include:

-

Stereoelectronic Effects: The sulfur atom’s polarizability enhances π-backbonding interactions, potentially influencing molecular conformation and reactivity.

-

Steric Environment: Tetramethyl substitution on the diamine chain creates significant steric hindrance, likely affecting ligand-receptor interactions in biological systems.

Physicochemical Characteristics

Experimental and calculated properties are summarized below:

| Property | Value/Description |

|---|---|

| Molecular Formula | C12H26N2S |

| Molecular Weight | 230.42 g/mol |

| IUPAC Name | N,N,2,2-tetramethyl-N'-(thian-4-yl)propane-1,3-diamine |

| Canonical SMILES | CC(C)(CNC1CCSCC1)CN(C)C |

| InChI Key | FFMDGDJJZCKWTC-UHFFFAOYSA-N |

| PubChem CID | 43394866 |

| Predicted LogP | 2.81 (XLogP3-AA) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

The compound’s relatively high lipophilicity (LogP ≈ 2.8) suggests moderate membrane permeability, while the presence of multiple hydrogen bond donors/acceptors indicates potential for targeted molecular interactions.

Synthetic Methodologies

Established Synthesis Routes

While no direct synthesis protocol for this specific compound is publicly documented, analogous diamines are typically synthesized through:

-

Nucleophilic Substitution: Reaction of primary amines with alkyl halides under basic conditions .

-

Reductive Amination: Catalytic hydrogenation of imine intermediates derived from ketones/aldehydes .

-

Heterocyclic Functionalization: Coupling pre-formed thiopyran derivatives with diamine precursors via Mitsunobu or Ullmann-type reactions.

The patent CN101735068A details a related synthesis using Cu-Co-Ni/Al2O3 catalysts for similar tetramethylated diamines, suggesting potential applicability through substrate modification . Critical reaction parameters include:

-

Temperature: 150-250°C

-

Pressure: 2-5 MPa H2

-

Catalyst Loading: 5-15 wt% relative to substrate

Structural Analogs and Comparative Analysis

Comparative data with the 3-thiopyran isomer highlights positional effects on molecular properties:

| Parameter | 4-Thiopyran Derivative | 3-Thiopyran Derivative |

|---|---|---|

| Molecular Formula | C12H26N2S | C12H26N2S |

| Molecular Weight | 230.42 g/mol | 230.42 g/mol |

| Thiopyran Substitution | Para (4-position) | Meta (3-position) |

| Predicted LogD7.4 | 2.3 | 2.1 |

| Synthetic Complexity | 4.2/5 | 4.5/5 |

The 4-substituted derivative exhibits slightly higher lipophilicity, potentially enhancing blood-brain barrier penetration in pharmacological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume